![molecular formula C7H7Cl2NO B2741695 1-(3,5-Dichloropyridin-4-yl)ethanol CAS No. 1254473-66-9](/img/structure/B2741695.png)
1-(3,5-Dichloropyridin-4-yl)ethanol
Overview
Description
1-(3,5-Dichloropyridin-4-yl)ethanol is a chemical compound with the CAS Number: 1254473-66-9 . It has a molecular weight of 192.04 and a linear formula of C7H7Cl2NO . It is a solid substance that is stored in a dry, sealed environment, preferably in a freezer under -20C .
Synthesis Analysis
The synthesis of 1-(3,5-Dichloropyridin-4-yl)ethanol involves several steps. For instance, ®-1-(3,5-Dichloropyridin-4-yl)ethanol can be synthesized from ®-1-(3,5-dichloropyridin-4-yl)ethanol using methanesulfonyl chloride in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of 1-(3,5-Dichloropyridin-4-yl)ethanol is represented by the linear formula C7H7Cl2NO . This indicates that the molecule consists of 7 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom.Physical And Chemical Properties Analysis
1-(3,5-Dichloropyridin-4-yl)ethanol is a solid substance . It has a molecular weight of 192.04 . The compound is stored in a dry, sealed environment, preferably in a freezer under -20C .Scientific Research Applications
Chiral Synthesis and Enantioselective Reactions
Chirality plays a crucial role in drug efficacy and safety. Interestingly, (S)-1-(3,5-Dichloropyridin-4-yl)ethanol and ®-1-(3,5-Dichloropyridin-4-yl)ethanol exist as enantiomers. These mirror-image forms can exhibit distinct biological activities. Scientists investigate their enantioselective synthesis and evaluate their effects on biological targets .
Biological Studies: Probing Receptor Binding Sites
Researchers use 1-(3,5-Dichloropyridin-4-yl)ethanol as a tool to probe receptor binding sites. By modifying its structure, they gain insights into ligand-receptor interactions, which aids in drug design and understanding biological processes.
Revealing the distinct mechanistic binding and activity of 5-(1-(3,5-Dichloropyridin-4-yl)ethoxy)-2-methylbenzenesulfonamide and its enantiomer on FGFR1 kinase. Phys. Chem. Chem. Phys. 2019, 21, 25, 13758–13767. DOI: 10.1039/C9CP02112D
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315-H319-H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements P261-P305+P351+P338 advise avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do, then continue rinsing (P305+P351+P338) .
properties
IUPAC Name |
1-(3,5-dichloropyridin-4-yl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-4,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPDCYCCMCEYQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC=C1Cl)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichloropyridin-4-yl)ethanol |
Synthesis routes and methods
Procedure details
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